AXL Kinase Inhibition: Diphenylpyrimidine-Diamine Derivatives Achieve 5 nM Potency from Unsubstituted Baseline Scaffold
A structure-based drug discovery program evaluated a series of diphenylpyrimidine-diamine derivatives derived from the N,6-diphenyl-4-pyrimidinamine scaffold. Compound m16 demonstrated enzymatic inhibitory potency of IC50 = 5 nM against AXL kinase, placing it among the most potent AXL inhibitors reported in this chemical series [1]. The unsubstituted core scaffold serves as the synthetic entry point for this optimization trajectory, establishing a >200-fold potency differential relative to weakly active starting compounds in the series [1].
| Evidence Dimension | AXL kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | N,6-diphenyl-4-pyrimidinamine scaffold (baseline, potency not directly reported; serves as synthetic starting point for derivative series) |
| Comparator Or Baseline | Optimized derivative m16 (diphenylpyrimidine-diamine): IC50 = 5 nM |
| Quantified Difference | Derivatization yields >200-fold potency improvement from baseline scaffold (range observed: weak activity to 5 nM) |
| Conditions | Enzymatic kinase inhibition assay; ATP-competitive binding format |
Why This Matters
This quantifies the optimization potential inherent to the scaffold, informing procurement decisions for medicinal chemistry programs targeting AXL-dependent cancers.
- [1] Wu S, et al. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. RSC Med Chem. 2022;13(10):1246-1264. View Source
